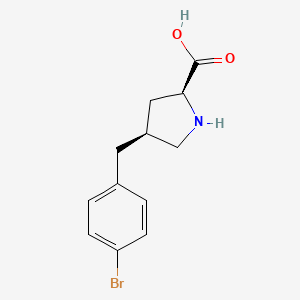
2-Phenyltetralin
Vue d'ensemble
Description
2-Phenyltetralin is a chemical compound composed of a tetralin nucleus linked at carbon 2 to a phenyl group . It has a molecular formula of C16H16 . The average mass of this compound is 208.298 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetralin nucleus (a two-ring structure) linked to a phenyl group (a single ring structure) . The average mass of this compound is 208.298 Da, and its monoisotopic mass is 208.125198 Da .
Applications De Recherche Scientifique
Decomposition Mechanisms
- Decomposition of Radical Cations: Research by Gallagher et al. (1983) investigated the decomposition mechanisms of 1- and 2-phenyltetralin radical cations, revealing primary decompositions and various exchange reactions. This study is significant in understanding the chemical behavior of this compound under specific conditions (Gallagher et al., 1983).
Mesomorphic Properties
- Synthesis and Mesomorphic Behavior: Cereghetti et al. (1982) explored the synthesis and mesomorphic behavior of 2-phenyltetralins, contributing to the understanding of their liquid crystalline properties. This research is vital for potential applications in materials science (Cereghetti et al., 1982).
Asymmetric Synthesis
- Dopamine D1 Agonist Synthesis: Malhotra et al. (2011) conducted a study on the asymmetric synthesis of a dopamine D1 agonist from D-serine, involving this compound. This synthesis pathway is crucial for developing specific pharmacological agents (Malhotra et al., 2011).
Molecular Interactions
- DNA-Interacting Complexes: Research by Pang et al. (1998) utilized this compound derivatives to study interactions between DNA and redox-active molecules, providing insights into DNA-binding mechanisms and potential applications in biochemistry and molecular biology (Pang et al., 1998).
Polymerization Processes
- Thermal Polymerization of Styrene: Brown (1969) investigated the role of 1-phenyltetralin in the thermal polymerization of styrene, contributing to the understanding of polymer chemistry and material synthesis (Brown, 1969).
Chiral Complex Studies
- Chiral Os(II) Polypyridyl Complexes: A 2020 study by Huang et al. demonstrated the application of chiral Os(II) polypyridyl complexes, including this compound derivatives, as nuclear DNA imaging agents. This research has implications in cell biology and microscopy (Huang et al., 2020).
Electrochemical Applications
- Asymmetric Electrocarboxylation: Chen et al. (2014) explored the asymmetric electrocarboxylation of 1-phenylethyl chloride catalyzed by a chiral [CoI(salen)]− complex, using this compound derivatives. This research opens new avenues in the field of electrochemical asymmetric synthesis, particularly in the efficient utilization of CO2 (Chen et al., 2014).
Propriétés
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMTTTVEKTABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880673 | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29422-13-7 | |
| Record name | 2-Phenyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)




![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)